Cas no 677335-32-9 (4-hydroxy-3-methoxy-2-nitrobenzonitrile)
4-hydroxy-3-methoxy-2-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-3-methoxy-2-nitrobenzonitrile
- 4hydroxy-3-methoxy-2-nitrobenzonitrile
- AKOS006286994
- SCHEMBL82892
- HEMPYISMRTXHJH-UHFFFAOYSA-N
- 677335-32-9
- DTXSID70427604
- DB-184908
-
- MDL: MFCD06809824
- Inchi: 1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3
- InChI Key: HEMPYISMRTXHJH-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=C(C#N)C=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 194.03275668g/mol
- Monoisotopic Mass: 194.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 99.1Ų
4-hydroxy-3-methoxy-2-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K09315-5g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 5g |
$1800 | 2024-06-05 | |
| eNovation Chemicals LLC | K09315-20g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 20g |
$3800 | 2024-06-05 | |
| eNovation Chemicals LLC | K09315-50g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 50g |
$5800 | 2024-06-05 | |
| eNovation Chemicals LLC | K09315-5g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 5g |
$1800 | 2025-02-27 | |
| eNovation Chemicals LLC | K09315-20g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 20g |
$3800 | 2025-02-27 | |
| eNovation Chemicals LLC | K09315-50g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 50g |
$5800 | 2025-02-27 | |
| eNovation Chemicals LLC | K09315-5g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 5g |
$1800 | 2025-02-20 | |
| eNovation Chemicals LLC | K09315-20g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 20g |
$3800 | 2025-02-20 | |
| eNovation Chemicals LLC | K09315-50g |
4-hydroxy-3-methoxy-2-nitrobenzonitrile |
677335-32-9 | 97% | 50g |
$5800 | 2025-02-20 |
4-hydroxy-3-methoxy-2-nitrobenzonitrile Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-hydroxy-3-methoxy-2-nitrobenzonitrile
4-Hydroxy-3-Methoxy-2-Nitrobenzonitrile: A Comprehensive Overview
The compound with CAS No. 677335-32-9, commonly referred to as 4-hydroxy-3-methoxy-2-nitrobenzonitrile, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a benzonitrile backbone with hydroxyl, methoxy, and nitro substituents. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
4-Hydroxy-3-methoxy-2-nitrobenzonitrile exhibits a complex interplay of electronic effects due to the nitro group's strong electron-withdrawing nature and the methoxy group's electron-donating characteristics. This balance of electronic effects influences the compound's reactivity in various chemical reactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). The hydroxyl group further enhances its versatility by enabling additional functionalization through esterification or etherification reactions.
The synthesis of 4-hydroxy-3-methoxy-2-nitrobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. Researchers have explored various methodologies, including nucleophilic aromatic substitution and oxidative coupling reactions, to optimize its production. The latest advancements in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of biological activity, 4-hydroxy-3-methoxy-2-nitrobenzonitrile has shown promising results in preclinical studies as a potential anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been extensively investigated. Recent findings suggest that the compound may also exhibit anti-inflammatory properties, opening new avenues for its application in treating chronic inflammatory diseases.
The environmental impact of 4-hydroxy-3-methoxy-2-nitrobenzonitrile is another area of growing interest. Studies have been conducted to assess its biodegradability and toxicity levels under various environmental conditions. Preliminary results indicate that the compound is relatively stable in aqueous environments but may undergo photochemical degradation under UV light exposure.
From a materials science perspective, 4-hydroxy-3-methoxy-2-nitrobenzonitrile has demonstrated potential as a building block for advanced functional materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored properties. Researchers are actively exploring its use in creating high-performance sensors and energy storage devices.
In conclusion, 4-hydroxy-3-methoxy-2-nitrobenzonitrile (CAS No. 677335-32-9) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative solutions in chemistry and beyond.
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